molecular formula C14H14N4O3S B2985600 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 396723-25-4

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2985600
CAS No.: 396723-25-4
M. Wt: 318.35
InChI Key: AWMHVGGRTORWQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide afforded the corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized based on their elemental analyses and spectroscopic data . The crystal structure of a related compound, 5,6,7,8-tetrahydroisoquinoline, was determined by X-ray diffraction analysis .


Chemical Reactions Analysis

The reaction of similar compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate gave 3-ethylthio-5,6,7,8-tetrahydroisoquinoline and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides . Cyclization of these compounds into their isomeric 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides was achieved by heating in ethanol containing a catalytic amount of sodium carbonate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound was reported as a light yellow solid with a melting point of 286.4–287.3 °C . The 1H NMR and 13C NMR data were also provided .

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies have been conducted on related compounds to understand their pharmacokinetics and metabolism. For example, S-1, a selective androgen receptor modulator, shows promise as a therapeutic agent for androgen-dependent diseases. Its pharmacokinetics in rats were characterized by low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. The oral bioavailability of S-1 ranged from 55% to 60%, with extensive metabolism into forty phase I and phase II metabolites identified in the urine and feces of male Sprague-Dawley rats (Di Wu et al., 2006).

Synthesis and Biological Evaluation

The synthesis and evaluation of novel compounds for potential medical applications, such as antimicrobial and anti-inflammatory agents, are significant areas of research. A new series of compounds, including pyrazole, isoxazole, and benzodiazepine derivatives, were synthesized and evaluated for their anti-bacterial and antifungal activities. Some compounds were also screened for their anti-inflammatory activity, highlighting the diverse therapeutic potential of these chemical structures (B. V. Kendre et al., 2015).

Anticancer Properties

Research into the anticancer properties of compounds with similar structures includes the synthesis and in vitro and in vivo evaluation of derivatives as tumor hypoxia markers. For instance, three novel nitroimidazole-based thioflavin-T derivatives were synthesized and radiolabeled with iodine-131, showing continuous accumulation in hypoxic murine sarcoma S180 cells in vitro but not in aerobic cells. These results indicate the potential of such compounds to localize in tumors and clear slowly, offering a novel class of herbicide with substantial pre-emergent activity on narrowleaf weed species (Zejun Li et al., 2005).

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-2-13(19)15-14-11-7-22-8-12(11)16-17(14)9-3-5-10(6-4-9)18(20)21/h3-6H,2,7-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMHVGGRTORWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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